![molecular formula C12H11F3N2S B13449851 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)
4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C12H11F3N2S It is known for its unique structure, which includes a quinoline core substituted with an aminoethylthio group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline typically involves the reaction of 8-(trifluoromethyl)quinoline with 2-aminoethanethiol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The aminoethylthio group can form hydrogen bonds or coordinate with metal ions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- 4-[(2-Aminoethyl)thio]-2-(trifluoromethyl)quinoline
- 8-(Trifluoromethyl)quinoline
- 2-{[8-(Trifluoromethyl)quinolin-4-yl]thio}ethylamine
Uniqueness
4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline is unique due to the specific positioning of the aminoethylthio and trifluoromethyl groups on the quinoline core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H11F3N2S |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
2-[8-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)9-3-1-2-8-10(18-7-5-16)4-6-17-11(8)9/h1-4,6H,5,7,16H2 |
InChI 键 |
QHLMVSIMKGPPLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)SCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


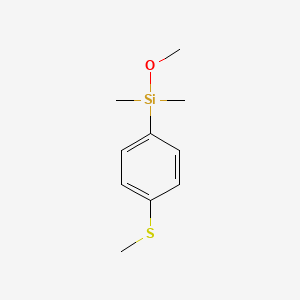

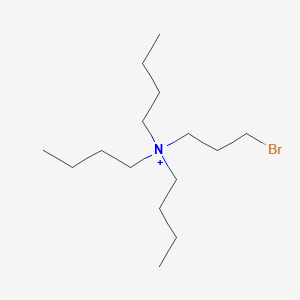
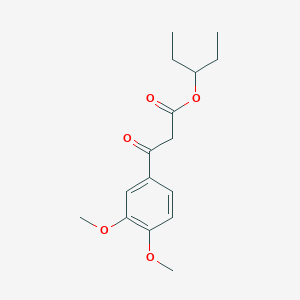
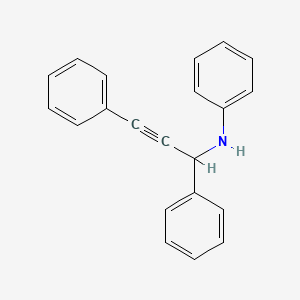
![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)
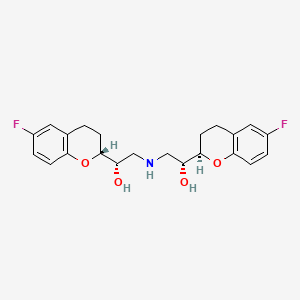
![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)

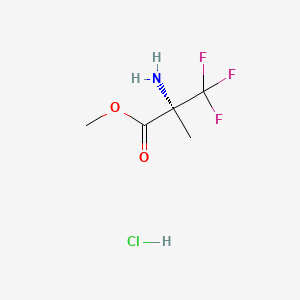
![5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester](/img/structure/B13449828.png)



